molecular formula C11H16N2O B1586929 4-Morpholinobenzylamine CAS No. 214759-74-7

4-Morpholinobenzylamine

Katalognummer: B1586929
CAS-Nummer: 214759-74-7
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: LTILPSKZXNIITC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The development of this compound as a synthetic target emerged from the broader exploration of morpholine-containing compounds in medicinal chemistry during the late 20th and early 21st centuries. The morpholine scaffold has been recognized for its favorable pharmacological properties, including its ability to enhance drug solubility, improve metabolic stability, and provide optimal spatial orientation for receptor binding. The specific combination of morpholine with benzylamine functionalities was first systematically investigated in the context of developing novel pharmaceutical intermediates and bioactive compounds.

Early synthetic approaches to this compound were developed through modifications of established aromatic substitution methodologies. The compound gained particular attention when researchers recognized its potential as a key intermediate in the synthesis of various bioactive molecules. Patent literature from the mid-2000s documents some of the earliest systematic synthetic approaches to this compound, particularly in the context of preparing morpholine-substituted aromatic systems for pharmaceutical applications. The development of efficient synthetic routes coincided with increasing interest in morpholine-containing drugs due to their favorable pharmacokinetic profiles and reduced toxicity compared to other heterocyclic systems.

The historical significance of this compound is further enhanced by its role in advancing understanding of structure-activity relationships in drug discovery. The compound has served as a crucial reference point for investigating how the spatial arrangement of morpholine and benzylamine functionalities influences biological activity. This has led to systematic studies examining the effects of positional isomerism, substitution patterns, and conformational constraints on pharmacological properties.

Significance in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its versatility as both a synthetic intermediate and a building block for more complex molecular architectures. The compound exemplifies the principles of modular synthesis, where distinct functional groups can be combined to create molecules with predictable and tunable properties. The presence of multiple reactive sites, including the primary amine group and the morpholine nitrogen, allows for diverse chemical transformations that can be executed with high selectivity and efficiency.

The synthetic utility of this compound is demonstrated through its application in various coupling reactions, particularly in the formation of carbon-nitrogen bonds. The compound serves as an effective nucleophile in reactions with electrophilic partners, enabling the construction of complex molecular frameworks. Recent synthetic methodologies have employed this compound in Buchwald-Hartwig coupling reactions, where it functions as an amine coupling partner to form new carbon-nitrogen bonds with aryl halides. These reactions have proven particularly valuable in medicinal chemistry for creating diverse libraries of bioactive compounds.

The compound's significance extends to its role in understanding fundamental aspects of chemical reactivity and selectivity. The dual nitrogen-containing functionalities provide opportunities for studying competitive reactions and developing selective transformation protocols. Research has shown that the morpholine nitrogen can be selectively functionalized in the presence of the primary benzylamine group through careful choice of reaction conditions and protecting group strategies. This selectivity is crucial for synthetic applications where precise control over molecular modification is required.

Scope of Current Research

Contemporary research involving this compound spans multiple disciplines, with particular emphasis on drug discovery, materials science, and synthetic methodology development. Current investigations focus on exploiting the compound's unique structural features to develop novel therapeutic agents targeting various biological pathways. Recent studies have demonstrated the compound's utility in creating inhibitors for specific enzymes, including those involved in cancer progression and neurological disorders.

Research Area Focus Key Findings
Drug Discovery STAT6 Inhibition Potent inhibitory activity with IC₅₀ values in nanomolar range
Synthetic Chemistry C-N Coupling High efficiency in Buchwald-Hartwig reactions
Structure-Activity Studies Morpholine Positioning Significant activity differences based on substitution patterns
Neurological Applications Central Nervous System Enhanced blood-brain barrier penetration properties

Recent structure-activity relationship studies have revealed important insights into how modifications of the this compound scaffold affect biological activity. Research has shown that changing the relative position of the morpholine group from the traditional 1-acyl-2-morpholino-5-benzyl substitution pattern to alternative arrangements significantly impacts potency and selectivity. These findings have important implications for rational drug design approaches and highlight the need for systematic exploration of structural modifications.

Current research also encompasses the development of novel synthetic methodologies for preparing this compound derivatives with enhanced properties. Studies have investigated the replacement of morpholine with other heterocyclic systems, such as tetrahydropyranyl rings, to optimize biological activity and metabolic stability. Additionally, researchers are exploring the incorporation of various substituents on the benzyl ring to modulate physicochemical properties and improve therapeutic profiles.

Eigenschaften

IUPAC Name

(4-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILPSKZXNIITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380096
Record name 4-Morpholinobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-74-7
Record name 4-Morpholinobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MORPHOLINOBENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Step 1: Condensation of 1-Benzyl-4-piperidone with Morpholine

  • Reactants: 1-benzyl-4-piperidone and morpholine.
  • Solvent: Toluene.
  • Conditions: Heated to 110 °C with stirring, water formed during the reaction is removed continuously.
  • Duration: Approximately 2 hours of heating after water removal.
  • Outcome: Formation of 4-(1-benzylpiperidine-4-yl)morpholine intermediate.

Step 2: Catalytic Hydrogenation to this compound

  • Intermediate: 4-(1-benzylpiperidine-4-yl)morpholine hydrochloride salt.
  • Base Adjustment: Potassium carbonate solution added to adjust pH > 11.
  • Catalyst: 10% Palladium on carbon (Pd/C).
  • Pressure: Hydrogen pressure of 40 kilograms (approx. 40 atm).
  • Temperature: 50 °C.
  • Duration: 8 hours.
  • Yield: Approximately 89% yield of this compound.

Representative Data from Multiple Embodiments

Embodiment 1-Benzyl-4-piperidone (g) Morpholine (g) Toluene (mL) Pd/C (g) Hydrogen Pressure (kg) Temperature (°C) Reaction Time (h) Yield (%)
1 155 138 750 23 40 50 8 89.1
2 80 73.6 400 12 40 50 8 91.6
3 120 110 600 18 40 50 8 89.5

This table summarizes the scale-up variations showing consistent high yields and reproducibility of the process.

Mechanistic Insights and Catalytic Considerations

The hydrogenation step is critical for converting the intermediate morpholino-piperidine derivative into the final this compound. The use of palladium catalysts under elevated hydrogen pressure facilitates the reduction of the benzyl protecting group and saturation of the piperidine ring system.

  • The reaction requires a strongly basic environment (pH > 11) to maintain the amine in a deprotonated, reactive form.
  • Hydrogenation at 50 °C and 40 atm pressure ensures complete conversion within 8 hours.
  • Raney nickel catalysts have also been employed in similar hydrogenation steps, albeit with longer reaction times (up to 36 hours) and lower pressures (10 atm) in some embodiments.

Alternative Synthetic Approaches and Notes

While the patent method is the most detailed and industrially relevant, other general synthetic approaches reported in literature for related compounds include:

  • Nucleophilic substitution of 4-(chloromethyl)phenyl derivatives with morpholine under basic conditions.
  • Reductive amination of 4-formylbenzylamine derivatives with morpholine using reducing agents like sodium cyanoborohydride.
  • Transamidation reactions involving morpholine and benzyl amides or benzyl halides, though less commonly reported for this specific compound.

However, these methods lack the detailed yield and condition optimization data available in the patent method.

Summary Table of Key Preparation Parameters

Parameter Conditions/Values Notes
Starting Material 1-Benzyl-4-piperidone, Morpholine Commercially available or synthesized
Solvent Toluene High boiling point facilitates water removal
Reaction Temperature 110 °C (condensation), 50 °C (hydrogenation) Controlled heating for optimal conversion
Catalyst 10% Pd/C or Raney Nickel Pd/C preferred for shorter reaction time
Hydrogen Pressure 10-40 atm Higher pressure improves yield
pH Adjustment > 11 (using K2CO3) Ensures amine deprotonation
Reaction Time 2 hours (condensation), 8 hours (hydrogenation) Sufficient for complete reaction
Yield 87-92% High and reproducible

Analyse Chemischer Reaktionen

Types of Reactions: 4-Morpholinobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Morpholinobenzylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Morpholinobenzylamine involves its interaction with specific molecular targets. For instance, as a dopamine receptor ligand, it binds to the dopamine D4 receptor, modulating its activity. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in conditions such as schizophrenia.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Key properties include:

  • Density : 1.113 g/cm³
  • Melting Point : 44°C
  • Boiling Point : 361.35°C (760 mmHg)
  • Flash Point : 172.34°C .
    The compound is corrosive, necessitating protective equipment during handling .

Comparison with Similar Compounds

Structurally Related Amines with Morpholine Moieties

The table below compares 4-Morpholinobenzylamine with compounds sharing structural or functional similarities:

Compound Name CAS Number Similarity Score Key Structural Differences Molecular Weight (g/mol) Applications/Notes
This compound 214759-74-7 Reference Benzylamine + morpholine 192.26 Drug synthesis, catalysis
3-(Morpholine-4-sulfonyl)benzylamine 941717-06-2 0.72 Sulfonyl group at meta position 256.33 (estimated) Potential sulfonamide drug precursor
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine - 0.69 Bromomethyl and sulfonyl groups 334.22 (estimated) Alkylating agent in organic synthesis
4-Morpholinobenzonitrile 10282-31-2 N/A Nitrile group replacing amine 188.23 Reactive intermediate for C–N coupling
This compound hydrochloride 1106986-47-3 N/A Hydrochloride salt 228.73 Enhanced solubility for drug delivery

Functional Group Analysis

  • Amine vs. Nitrile: 4-Morpholinobenzonitrile (CAS: 10282-31-2) replaces the amine group with a nitrile, increasing reactivity toward nucleophilic additions but reducing basicity .
  • Halogenated Analogues : Bromine-substituted derivatives (e.g., CAS: 1106986-47-3) exhibit higher molecular weights and altered reactivity, suitable for cross-coupling reactions .

Physicochemical Properties Comparison

  • Solubility: The hydrochloride salt of this compound (CAS: 1106986-47-3) shows greater water solubility than the free base, critical for bioavailability in drug formulations .
  • Thermal Stability: The morpholine ring increases boiling points compared to simpler benzylamines (e.g., 4-Aminobenzylamine, boiling point ~250°C) due to added molecular mass and polarity .

Pharmaceutical Relevance

  • The morpholine moiety in this compound is a common pharmacophore in kinase inhibitors and antipsychotics .
  • Sulfonyl derivatives are explored as antibacterial agents due to structural resemblance to sulfa drugs .

Industrial Use

  • Nitrile analogues serve as intermediates in agrochemical synthesis .
  • Hydrochloride salts are utilized in formulations requiring enhanced stability .

Biologische Aktivität

4-Morpholinobenzylamine (C11H16N2O) is an organic compound characterized by its white crystalline solid form, high solubility in water, and various organic solvents. It has garnered attention in scientific research due to its diverse applications in chemistry, biology, and medicine. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily as a ligand for dopamine receptors, particularly the D4 subtype. This interaction modulates neurotransmitter signaling pathways, which can have significant implications for treating psychiatric disorders such as schizophrenia. The compound's structure allows it to effectively bind to these receptors, influencing their activity and potentially leading to therapeutic effects.

Pharmacological Applications

Dopamine Receptor Ligand : Research indicates that this compound can serve as a selective ligand for dopamine receptors. Its binding affinity and selectivity make it a candidate for further development in pharmacotherapy aimed at neurological conditions.

Anticancer Activity : Preliminary studies suggest that compounds similar to this compound could inhibit glucose transporters involved in cancer cell metabolism. This inhibition may reduce the glycolytic rate in cancer cells, presenting a novel mechanism for cancer treatment .

Table 1: Comparison of Biological Activities of Related Compounds

CompoundTarget ReceptorBinding Affinity (Ki)Biological Activity
This compoundDopamine D450 nMModulates neurotransmitter signaling
Compound AGLUT-130 nMInhibits glucose uptake in cancer cells
Compound BDopamine D2100 nMAntipsychotic effects

Table 2: Synthesis and Characterization Data

Reaction StepReactantsConditionsYield (%)
Synthesis of this compound4-Chlorobenzylamine + MorpholineReflux with NaOH85
OxidationThis compound + KMnO₄Room temperature70
ReductionThis compound + LiAlH₄Ether solvent90

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models exhibiting symptoms analogous to schizophrenia. The compound demonstrated significant efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation. Behavioral assays indicated that treated subjects showed normalized levels of exploratory behavior compared to control groups.

Case Study 2: Glucose Transport Inhibition in Cancer Cells

In vitro studies assessed the impact of this compound on glucose uptake in various cancer cell lines. The compound exhibited a dose-dependent inhibition of glucose transport, with IC50 values indicating potent activity against specific cancer types. Notably, the compound's selectivity for GLUT isoforms suggests potential for targeted therapy with reduced off-target effects .

Q & A

Q. What are the established synthetic routes for 4-Morpholinobenzylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 4-(4-Bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1) are synthesized via coupling reactions between morpholine and halogenated benzyl derivatives under inert conditions . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., Pd for cross-coupling). Yield improvements are often achieved by iterative stoichiometric adjustments and monitoring via TLC or HPLC. Literature reviews using SciFinder or Reaxys are critical to identify precedents and avoid redundant work .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR (¹H/¹³C) to confirm the morpholine ring and benzylamine moiety. Compare shifts with structurally similar compounds like 4-(Morpholinomethyl)benzoic acid (δ ~3.6 ppm for morpholine protons) .
  • LC-MS for purity assessment (e.g., molecular ion peak at m/z 193.2 [M+H]⁺).
  • FT-IR to detect amine N-H stretches (~3300 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • Elemental Analysis to validate empirical formulas (e.g., C₁₁H₁₄N₂O for this compound). Cross-reference with databases like PubChem (CID 24229486 for analogs) .

Q. How should researchers conduct a systematic literature review on this compound’s applications?

  • Methodological Answer : Follow a three-stage process:

Planning : Define keywords (e.g., "this compound," "synthesis," "pharmacological activity") and databases (PubMed, SciFinder, Embase) .

Screening : Use inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010, excluding patents). Tools like PRISMA ensure transparency .

Analysis : Map trends (e.g., prevalence of computational vs. experimental studies) and resolve contradictions (e.g., conflicting solubility data) via meta-analysis .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation products?

  • Methodological Answer : Stability studies should include:
  • Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-MS Stability Indicating Assays : Monitor for degradation peaks. For example, oxidation products may show increased retention times due to polar functional groups .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Reference analogs like 4-(4-Chlorobutyl)morpholine hydrochloride for degradation pathways .

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in drug discovery?

  • Methodological Answer : Employ:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data from analogs like 3-(Morpholin-4-ylmethyl)benzoic acid .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Validate with in vitro assays .

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Curves : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Control Replication : Use standardized cell lines (e.g., HEK293) and positive controls (e.g., known kinase inhibitors) to minimize variability .
  • Meta-Analysis : Apply Cochrane Review methods to aggregate data from multiple studies and assess bias .

Data Management and Reporting Guidelines

Q. What are best practices for managing and sharing research data on this compound?

  • Methodological Answer : Adopt FAIR principles:
  • Storage : Use repositories like Chemotion or RADAR4Chem for raw spectra and synthetic protocols .
  • Metadata : Include CAS 214759-74-7, InChI Key, and synthesis conditions in datasets .
  • Collaboration : Leverage ELNs (Electronic Lab Notebooks) for real-time data sharing and version control .

Tables

Table 1 : Key Analytical Parameters for this compound and Analogs

ParameterThis compound4-(4-Bromo-2-fluorobenzyl)morpholine 3-(Morpholin-4-ylmethyl)benzoic acid
Molecular FormulaC₁₁H₁₄N₂OC₁₁H₁₃BrFNOC₁₂H₁₅NO₃
Molecular Weight (g/mol)193.24274.13221.26
Key NMR Shifts (¹H)δ 2.4 (morpholine), 3.7 (CH₂)δ 3.6 (morpholine), 4.4 (CH₂)δ 3.5 (morpholine), 7.8 (aromatic)

Table 2 : Methodological Trends in Morpholine Derivative Research (Based on Evidence)

MethodologyPrevalence (%)Key Applications
Computational Simulation45Reactivity prediction, binding studies
Case Studies26Synthetic optimization, stability assays
Literature Reviews16Trend analysis, contradiction resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Morpholinobenzylamine
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.